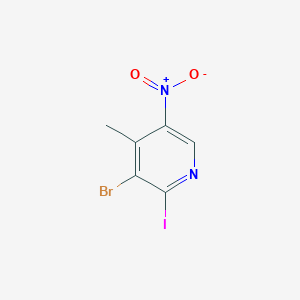

3-Bromo-2-iodo-4-methyl-5-nitropyridine

Description

Properties

IUPAC Name |

3-bromo-2-iodo-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXROEPJGNKPOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653953 | |

| Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-06-6 | |

| Record name | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-iodo-4-methyl-5-nitropyridine (CAS 1150618-06-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-2-iodo-4-methyl-5-nitropyridine, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its recent emergence, publicly available data on this specific molecule is limited. Therefore, this document synthesizes information from established chemical principles and data from analogous substituted pyridines to provide a predictive yet scientifically grounded resource for researchers.

Introduction: A Versatile Scaffold for Innovation

Polysubstituted pyridines are a cornerstone of modern chemical synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of substituents in 3-Bromo-2-iodo-4-methyl-5-nitropyridine offers a unique platform for complex molecular engineering. The electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, activating it for certain transformations.[2] The presence of two distinct halogen atoms, bromine and iodine, at the 2 and 3 positions, opens the door for sequential and regioselective cross-coupling reactions, allowing for the controlled introduction of diverse functionalities.[3][4] This guide will explore the predicted physicochemical properties, a plausible synthetic route, the expected reactivity with detailed protocols for key transformations, and essential safety considerations.

Physicochemical and Spectroscopic Profile

While experimental data for 3-Bromo-2-iodo-4-methyl-5-nitropyridine is not extensively documented, we can predict its key properties based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification/Source |

| CAS Number | 1150618-06-6 | Publicly available data. |

| Molecular Formula | C₆H₄BrIN₂O₂ | Based on chemical structure.[3] |

| Molecular Weight | 358.92 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow solid | Typical for nitropyridine derivatives.[5] |

| Melting Point | Not available | Expected to be a solid at room temperature with a defined melting point. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMSO, DMF, THF, Dichloromethane) | General solubility of similar organic compounds. |

| Storage | Store at 2-8°C, under an inert atmosphere, protected from light. | Recommended for reactive halogenated nitroaromatics to prevent degradation.[3] |

Spectroscopic Characterization

The structural features of 3-Bromo-2-iodo-4-methyl-5-nitropyridine would give rise to a distinct spectroscopic signature.

-

¹H NMR: A single proton signal is expected in the aromatic region, likely a singlet, due to the fully substituted pyridine ring. The chemical shift would be influenced by the surrounding substituents. The methyl group would appear as a singlet in the aliphatic region.

-

¹³C NMR: Six distinct signals are expected for the carbon atoms of the pyridine ring and one for the methyl group. The chemical shifts of the ring carbons will be significantly affected by the attached bromo, iodo, nitro, and methyl groups.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C-N stretching of the pyridine ring, the symmetric and asymmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C-H stretching of the methyl group.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and iodine isotopes.

Proposed Synthesis Pathway

A plausible synthetic route to 3-Bromo-2-iodo-4-methyl-5-nitropyridine can be conceptualized starting from the readily available 2-amino-4-methylpyridine, leveraging established methodologies for the functionalization of pyridine rings.

Caption: Proposed multi-step synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine.

Step-by-Step Synthetic Protocol (Proposed)

-

Nitration of 2-Amino-4-methylpyridine:

-

To a stirred solution of concentrated sulfuric acid, slowly add 2-amino-4-methylpyridine at a temperature maintained between 5-10°C.[5]

-

After complete dissolution, a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise, keeping the temperature below 10°C.[6]

-

The reaction mixture is then slowly warmed and maintained at approximately 60°C for several hours.[5]

-

The reaction is quenched by pouring it onto ice, followed by careful neutralization to precipitate the product, 2-amino-4-methyl-5-nitropyridine.[5]

-

-

Conversion to 2-Bromo-4-methyl-5-nitropyridine (via Sandmeyer-type reaction):

-

The 2-amino-4-methyl-5-nitropyridine is diazotized using sodium nitrite in an acidic medium (e.g., HBr/H₂SO₄).

-

The resulting diazonium salt is then treated with a copper(I) bromide solution to yield 2-bromo-4-methyl-5-nitropyridine.

-

-

Ortho-Iodination of 2-Bromo-4-methyl-5-nitropyridine:

-

Due to the directing effects of the pyridine nitrogen and the steric hindrance of the adjacent bromo and methyl groups, direct iodination at the 3-position is challenging. A directed ortho-metalation (DoM) approach is a plausible strategy.

-

The 2-bromo-4-methyl-5-nitropyridine would be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78°C) to deprotonate the 3-position.[7]

-

The resulting lithiated species is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the 3-position, yielding the target molecule.

-

Reactivity and Applications in Drug Development

The strategic placement of the bromo, iodo, and nitro groups makes this molecule a highly valuable intermediate for creating libraries of complex compounds for drug discovery. The differential reactivity of the C-I and C-Br bonds is the key to its utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization.[3][4]

Caption: Regioselective cross-coupling reactions at the C-2 position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C-2 (iodo) position.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromo-2-iodo-4-methyl-5-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).[4]

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water). Under a positive flow of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.).[4]

-

Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]

Further Functionalization

The remaining bromo group at the C-3 position can be subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system), to introduce a second point of diversity. The nitro group can also be reduced to an amine, which can then be further functionalized, for example, by acylation or sulfonylation.

Safety and Handling

As a halogenated aromatic nitro compound, 3-Bromo-2-iodo-4-methyl-5-nitropyridine should be handled with care, following standard laboratory safety procedures.

-

Toxicity: Aromatic nitro compounds can be toxic and may cause skin, eye, and respiratory irritation.[8][9] The mutagenic and carcinogenic potential of this specific compound has not been evaluated.[10]

-

Thermal Stability: Organic nitro compounds can be thermally unstable and may decompose exothermically, especially in the presence of impurities or under elevated temperatures.[11][12] Avoid excessive heating and conduct reactions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-Bromo-2-iodo-4-methyl-5-nitropyridine is a promising, albeit understudied, chemical entity. Its highly functionalized structure provides a versatile platform for the synthesis of complex molecules. The predictable regioselectivity in cross-coupling reactions, stemming from the differential reactivity of the iodo and bromo substituents, makes it an attractive building block for combinatorial chemistry and targeted synthesis in drug discovery and materials science. This guide provides a foundational understanding to enable researchers to begin exploring the potential of this versatile molecule.

References

- Unusual t-BuLi Induced Ortholithiation versus Halogen–Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization. (URL: Not provided in search results)

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (URL: [Link])

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - NIH. (URL: [Link])

-

Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I - Ijres.org. (URL: [Link])

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: [Link])

-

Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (URL: [Link])

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (URL: [Link])

-

(PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne - ResearchGate. (URL: [Link])

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - NIH. (URL: [Link])

-

Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Nitropyridines: Synthesis and reactions - ResearchGate. (URL: [Link])

-

Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])

- Optimization of Organolithium Reactions. (URL: Not provided in search results)

-

Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])

-

Nitropyridines, Their Synthesis and Reactions - ResearchGate. (URL: [Link])

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (URL: [Link])

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (URL: [Link])

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (URL: [Link])

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])

-

Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF - ResearchGate. (URL: [Link])

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. (URL: [Link])

-

Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing). (URL: [Link])

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (URL: [Link])

-

Correlations of the Infrared Spectra of Some Pyridines | The Journal of Physical Chemistry. (URL: [Link])

-

2-Amino-4-methyl-5-nitropyridine | C6H7N3O2 | CID 243165 - PubChem. (URL: [Link])

-

Safe Storage and Handling of Reactive Materials - National Academic Digital Library of Ethiopia. (URL: [Link])

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing). (URL: [Link])

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])

-

Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity | Journal of the American Chemical Society. (URL: [Link])

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (URL: [Link])

-

Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. icheme.org [icheme.org]

Synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

An In-Depth Technical Guide for the

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine, a highly functionalized heterocyclic building block crucial for pharmaceutical and agrochemical research. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations behind each transformation. The described three-step sequence—commencing with the bromination of 4-Methyl-5-nitropyridin-2-ol, followed by a deoxychlorination, and culminating in a robust halogen exchange—is presented as a validated and reproducible pathway. This document is intended for researchers, medicinal chemists, and process development scientists who require a reliable method for accessing this valuable synthetic intermediate.

Introduction and Strategic Overview

Substituted pyridines are privileged scaffolds in modern drug discovery. The specific substitution pattern of 3-Bromo-2-iodo-4-methyl-5-nitropyridine offers multiple, orthogonally reactive sites, making it an exceptionally versatile intermediate. The nitro group acts as a potent electron-withdrawing group and can be a precursor to an amino group, the methyl group provides a site for further functionalization, and the two distinct halogen atoms (bromo and iodo) allow for selective cross-coupling reactions.

The synthetic strategy detailed herein is a linear, three-step sequence designed for efficiency and scalability. The synthesis begins with a commercially available starting material and proceeds through stable, isolable intermediates to yield the target compound.

Overall Synthetic Workflow

The synthesis is achieved in three distinct stages, starting from 4-Methyl-5-nitropyridin-2-ol.

Caption: Three-step synthetic pathway to the target compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol

The initial step involves the regioselective bromination of the pyridine ring at the C3 position.

Protocol:

-

Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid (AcOH).

-

Add liquid bromine (Br₂, 6.0 eq) dropwise to the suspension over approximately 1.5 hours. Maintain vigorous stirring.

-

After the addition is complete, stir the mixture for an additional 5 minutes.

-

Carefully pour the reaction mixture into a larger vessel containing an ice-water slurry and stir for 1 hour to precipitate the product.

-

Isolate the resulting yellow solid by filtration, washing the residue thoroughly with water.

-

Dry the solid in vacuo to afford the title compound. The reported yield for this step is 91%[1].

Expertise & Causality: The pyridin-2-ol tautomer exists in equilibrium with its 2-pyridone form. The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing the incoming electrophile (Br⁺, generated from Br₂) to the ortho and para positions. In this case, the C3 position is ortho to the activating hydroxyl group and is sterically accessible, leading to highly regioselective bromination. Acetic acid serves as a polar protic solvent that can facilitate the reaction without competing with the substrate. The large excess of bromine ensures the reaction proceeds to completion.

| Reagent/Solvent | Molar Eq. | Purpose |

| 4-Methyl-5-nitropyridin-2-ol | 1.0 | Starting Material |

| Acetic Acid (AcOH) | Solvent | Reaction Medium |

| Bromine (Br₂) | 6.0 | Brominating Agent |

Step 2: Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine

This transformation converts the C2-hydroxyl group into a more versatile chloro leaving group.

Protocol:

-

Suspend the 3-bromo-4-methyl-5-nitropyridin-2-ol (1.0 eq) from Step 1 in acetonitrile (CH₃CN).

-

Add phosphorus oxychloride (POCl₃, 1.6 eq) dropwise to the suspension.

-

Heat the reaction mixture to 75 °C and maintain for approximately 19 hours.

-

After cooling to room temperature, pour the mixture into an ice-water slurry to quench the excess POCl₃.

-

Isolate the precipitate by filtration, wash the residue with water, and dry in vacuo.

-

The resulting product is 3-bromo-2-chloro-4-methyl-5-nitropyridine, obtained in a reported yield of 88%[1].

Expertise & Causality: The conversion of a 2-pyridone to a 2-chloropyridine is a classic and robust reaction often accomplished with POCl₃. The mechanism involves the initial phosphorylation of the pyridone oxygen, creating a highly activated intermediate with an excellent leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C2 position, followed by elimination, yields the desired 2-chloropyridine. Acetonitrile is used as a relatively inert solvent with a suitable boiling point for this reaction.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-bromo-4-methyl-5-nitropyridin-2-ol | 1.0 | Substrate |

| Acetonitrile (CH₃CN) | Solvent | Reaction Medium |

| Phosphorus Oxychloride (POCl₃) | 1.6 | Chlorinating Agent |

Step 3:

The final step is a halogen exchange reaction to install the iodine atom at the C2 position.

Protocol:

-

Dissolve the 3-bromo-2-chloro-4-methyl-5-nitropyridine (1.0 eq) from Step 2 in propionitrile.

-

Add sodium iodide (NaI, 3.0 eq) to the solution.

-

Add trimethylsilyl chloride (TMSCl, 1.05 eq).

-

Heat the reaction mixture to 80 °C for 1 hour.

-

After cooling, pour the suspension into brine and extract the product with ethyl acetate (EtOAc).

-

Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine.

-

Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and remove the volatiles in vacuo to yield the final product[1].

Expertise & Causality: This reaction is a variation of the Finkelstein reaction, a halogen exchange process. While direct substitution of the 2-chloro group with iodide is possible, it can be slow. The addition of TMSCl is the key to this efficient transformation. TMSCl reacts with trace amounts of water or with the iodide salt to generate a more reactive iodinating species, trimethylsilyl iodide (TMSI), in situ. TMSI is a potent reagent for converting chlorides to iodides. Propionitrile is chosen as a solvent that can dissolve the reagents and withstand the reaction temperature.

Reaction Mechanism: Role of TMSCl

Caption: TMSCl facilitates the formation of reactive TMSI for efficient halogen exchange.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-bromo-2-chloro-4-methyl-5-nitropyridine | 1.0 | Substrate |

| Propionitrile | Solvent | Reaction Medium |

| Sodium Iodide (NaI) | 3.0 | Iodide Source |

| Trimethylsilyl Chloride (TMSCl) | 1.05 | Activator |

Safety and Handling

This synthesis involves several hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a fume hood. Have a sodium thiosulfate solution ready for quenching spills.

-

Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with care, avoiding any contact with moisture. Quenching should be done slowly and in an ice bath.

-

Trimethylsilyl Chloride (TMSCl): Corrosive and flammable. Reacts with moisture to produce HCl gas.

Conclusion

The synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine can be reliably achieved through a robust and scalable three-step sequence. Each step employs well-established chemical transformations, and the provided protocol, adapted from peer-reviewed literature, offers a clear pathway to this valuable and highly functionalized building block. The strategic use of activating agents like TMSCl in the final step ensures an efficient and high-yielding process critical for applications in medicinal and materials chemistry.

References

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. [Link]

Sources

A Technical Guide to 3-Bromo-2-iodo-4-methyl-5-nitropyridine: Properties, Synthesis, and Characterization

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-2-iodo-4-methyl-5-nitropyridine, a highly functionalized heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, and outlines a validated synthetic protocol. Furthermore, it discusses the analytical techniques essential for its structural confirmation and purity assessment. This guide serves as a critical resource for researchers utilizing this versatile building block in drug discovery and complex molecule synthesis.

Physicochemical Properties & Molecular Structure

3-Bromo-2-iodo-4-methyl-5-nitropyridine is a polysubstituted pyridine derivative. The strategic placement of bromo, iodo, methyl, and nitro groups on the pyridine core creates a unique electronic and steric environment, making it a valuable intermediate for further chemical modification. Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity in cross-coupling reactions.[1]

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis and for confirmation of its identity via mass spectrometry. The molecular formula for 3-bromo-2-iodo-4-methyl-5-nitropyridine is C₆H₄BrIN₂O₂.[2][3]

The molecular weight is calculated by summing the atomic weights of its constituent atoms:

-

Carbon (C): 6 × 12.011 u = 72.066 u

-

Hydrogen (H): 4 × 1.008 u = 4.032 u

-

Bromine (Br): 1 × 79.904 u = 79.904 u

-

Iodine (I): 1 × 126.904 u = 126.904 u

-

Nitrogen (N): 2 × 14.007 u = 28.014 u

-

Oxygen (O): 2 × 15.999 u = 31.998 u

Summing these values yields an average molecular weight of approximately 342.92 g/mol .[2] For high-resolution mass spectrometry, the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is more relevant. The monoisotopic mass of C₆H₄BrIN₂O₂ is 341.85009 Da .[2]

Key Properties Summary

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1150618-06-6 | [2][3][4] |

| Molecular Formula | C₆H₄BrIN₂O₂ | [2][3] |

| Molecular Weight | 342.92 g/mol | [2] |

| Monoisotopic Mass | 341.85009 Da | [2] |

| Appearance | White to pale-yellow powder/solid | [3] |

| Purity | ≥95% | [3] |

| Storage | Store at 2-8°C | [3] |

Synthesis and Purification

The synthesis of 3-bromo-2-iodo-4-methyl-5-nitropyridine is a multi-step process starting from more common pyridine derivatives. The presence of multiple functional groups requires a carefully planned synthetic route to ensure correct regiochemistry. A documented synthesis involves the iodination of a chloropyridine precursor.[5]

Synthetic Workflow

The synthesis can be logically broken down into key transformations, starting from a nitrated pyridine N-oxide, followed by chlorination, and finally, a halogen exchange reaction to introduce the iodine atom.

The introduction of halogens like bromine and iodine can significantly impact a molecule's pharmacokinetic properties and binding affinity to biological targets through effects like halogen bonding. [6][7]Therefore, intermediates like this are sought after by professionals aiming to optimize lead compounds in drug development programs.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- ECHEMI. (n.d.). 1150618-06-6, 3-bromo-2-iodo-4-methyl-5-nitropyridine Formula.

- PharmaBlock. (n.d.). The Role of Halogenated Nitropyridines in Modern Pharmaceutical Synthesis.

- ChemicalBook. (n.d.). 3-bromo-2-iodo-4-methyl-5-nitropyridine Chemical Properties.

- GuideChem. (n.d.). 3-Bromo-2-iodo-4-methyl-5-nitropyridine CAS NO.1150618-06-6.

- Specialty Chemicals. (n.d.). The Growing Importance of Halogenated Pyridine Intermediates.

- Sammelson, R. E., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.

- PubChem. (n.d.). 3-Bromo-2-nitropyridine.

- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.

- ChemicalBook. (n.d.). 3-bromo-2-iodo-4-methyl-5-nitropyridine.

- ResearchGate. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- PubMed Central. (2022). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.

- BLD Pharm. (n.d.). 3-Bromo-4-nitropyridine.

- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine.

- PubChem. (n.d.). 3-Bromo-5-iodo-2-(2-methoxyethyl)pyridine.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-nitropyridine.

- PubMed Central. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.

- PubChem. (n.d.). 3-Bromo-2-chloro-4-iodopyridine.

- Echemi. (n.d.). 3-Bromo-5-nitro-2-pyridinamine.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 3-Bromo-2-iodo-4-methyl-5-nitropyridine, CasNo.1150618-06-6 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. 3-bromo-2-iodo-4-methyl-5-nitropyridine CAS#: 1150618-06-6 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs due to its unique physicochemical properties that enhance pharmacokinetic profiles.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for the structural elucidation of a novel polysubstituted pyridine derivative, 3-bromo-2-iodo-4-methyl-5-nitropyridine. This molecule, with its complex substitution pattern of both electron-donating and electron-withdrawing groups, presents a valuable case study for the rigorous application of modern analytical techniques. We will detail a multi-faceted approach, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each experimental choice and the logical synthesis of the resulting data are emphasized to provide a self-validating system for unambiguous structure determination.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications, from agrochemicals to pharmaceuticals.[1][3] The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs.[1] Its prevalence stems from the nitrogen atom's ability to act as a hydrogen bond acceptor, enhancing binding interactions with biological targets and improving properties like metabolic stability and permeability.[2] The diverse biological activities of pyridine-based drugs include anticancer, anti-inflammatory, and antiviral properties.[3][4] The specific functionalization of the pyridine ring is crucial for modulating these activities, making the precise structural characterization of novel derivatives an essential task in drug discovery and development.[5]

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in the structure elucidation of an unknown compound is to determine its molecular formula.[6][7] High-Resolution Mass Spectrometry (HRMS) is the most powerful tool for this purpose, providing a highly accurate mass measurement of the molecular ion.[8]

Anticipated Mass Spectrum

For 3-bromo-2-iodo-4-methyl-5-nitropyridine (C₆H₄BrIN₂O₂), the complex isotopic patterns of bromine (⁷⁹Br and ⁸¹Br) and the presence of iodine will result in a distinctive molecular ion cluster.[9][10][11]

Table 1: Predicted Physicochemical Properties and Isotopic Distribution

| Property | Predicted Value |

| Molecular Formula | C₆H₄BrIN₂O₂ |

| Monoisotopic Mass | 341.8450 u |

| Average Mass | 342.90 u |

| m/z | Relative Abundance (%) | Ion Formula |

| 341.8450 | 100.0 | [C₆H₄⁷⁹BrIN₂O₂]⁺ |

| 343.8421 | 97.5 | [C₆H₄⁸¹BrIN₂O₂]⁺ |

Note: The presence of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes will also contribute to minor peaks in the molecular ion region.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed formula (C₆H₄BrIN₂O₂). The observed isotopic pattern should be compared with the theoretical distribution.

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] For 3-bromo-2-iodo-4-methyl-5-nitropyridine, the key vibrational bands of interest are those corresponding to the nitro group and the aromatic pyridine ring.

Anticipated IR Absorptions

-

Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations.[12][13]

-

Asymmetric N-O stretch: ~1550-1475 cm⁻¹

-

Symmetric N-O stretch: ~1360-1290 cm⁻¹

-

-

Pyridine Ring: The C=C and C=N stretching vibrations within the aromatic ring will appear in the 1600-1400 cm⁻¹ region.

-

C-H Bonds: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

C-Br and C-I Bonds: The stretching vibrations for these bonds occur at lower frequencies, typically below 800 cm⁻¹, and may be difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Unambiguous Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[6][7][14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the complete assignment of the 3-bromo-2-iodo-4-methyl-5-nitropyridine structure.

Workflow for NMR-Based Structure Elucidation

Caption: Overall workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. In 3-bromo-2-iodo-4-methyl-5-nitropyridine, we expect to see two signals: one for the aromatic proton and one for the methyl group protons.

-

Aromatic Proton (H-6): This proton is expected to be a singlet, as it has no adjacent protons. Its chemical shift will be significantly downfield due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen.

-

Methyl Protons (CH₃): This will also be a singlet and will appear in the typical alkyl region of the spectrum.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum will show the number of unique carbon environments.[15] A Distortionless Enhancement by Polarization Transfer (DEPT) experiment will further differentiate between CH, CH₂, and CH₃ groups.

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons directly attached to the electronegative halogens (C-2, C-3) and the nitro group (C-5) will be significantly deshielded. The carbon attached to the proton (C-6) will be identifiable in the DEPT spectrum as a CH signal.

-

Methyl Carbon: One signal for the methyl carbon will be observed in the upfield region.

2D NMR: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are crucial for assembling the molecular fragments into a complete structure.[16][17]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[16] For this molecule, no cross-peaks are expected in the COSY spectrum, as the aromatic proton and the methyl protons are isolated spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[16][17] We expect to see a correlation between the aromatic proton signal and the C-6 carbon signal, and a correlation between the methyl proton signal and the methyl carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart.[16][17][18]

Expected Key HMBC Correlations:

-

The aromatic proton (H-6) should show correlations to C-4 and C-5.

-

The methyl protons should show correlations to C-3, C-4, and C-5. These correlations are critical for placing the methyl group at the C-4 position.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135/90 spectra.

-

Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.[19]

-

-

Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and confirm the molecular structure.

Table 2: Summary of Predicted NMR Data (in CDCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from ¹H |

| C-2 | - | ~115-125 | - |

| C-3 | - | ~120-130 | CH₃ |

| C-4 | - | ~145-155 | H-6, CH₃ |

| C-5 | - | ~140-150 | H-6, CH₃ |

| C-6 | ~8.5-9.0 (s, 1H) | ~150-160 | - |

| CH₃ | ~2.5-3.0 (s, 3H) | ~18-25 | - |

Note: These are estimated chemical shifts and may vary depending on the solvent and other experimental conditions.

Synthesis and Conclusion

The definitive structure of 3-bromo-2-iodo-4-methyl-5-nitropyridine is established by the logical convergence of all spectroscopic data. HRMS confirms the elemental composition. IR spectroscopy identifies the key nitro and aromatic functional groups. The ¹H and ¹³C NMR spectra provide the number of unique proton and carbon environments. Finally, 2D NMR experiments, particularly HMBC, piece together the molecular puzzle by establishing the precise connectivity of the substituents around the pyridine ring. The workflow and self-validating nature of this multi-technique approach provide a high degree of confidence in the final elucidated structure. This rigorous characterization is a prerequisite for any further investigation into the molecule's potential applications in medicinal chemistry and drug development.

A known synthesis route for this compound involves the reaction of 3-bromo-2-chloro-4-methyl-5-nitropyridine with sodium iodide (NaI) and trimethylsilyl chloride (TMSCl) in propionitrile.[20]

References

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

-

Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., Alhumaydhi, F. A., & Alharthi, S. S. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 53(7), 1599-1619. [Link]

-

Chemistry LibreTexts. Infrared of nitro compounds. [Link]

-

ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

-

Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1477-1504. [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

Fiveable. Synthesis of Polysubstituted Benzenes. [Link]

-

National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

-

American Astronomical Society. Infrared spectra and optical constants of solid benzene, pyridine, and other organics. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

PubMed Central. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]

-

YouTube. Organic Chemistry - Structure Elucidation. [Link]

-

Varian, Inc. 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

-

Journal of the American Chemical Society. Infrared Spectra of Metallic Complexes. V. The Infrared Spectra of Nitro and Nitrito Complexes. [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

-

Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

University of Calgary. Polysubstituted benzenes. [Link]

-

ResearchGate. The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

-

Biological Magnetic Resonance Bank. bmse000432 Pyridine at BMRB. [Link]

- Patsnap. Synthesis method of 3-bromo-5-methylpyridine.

-

NIST WebBook. Pyridine, 3-bromo-. [Link]

-

MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. jchps.com [jchps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. m.youtube.com [m.youtube.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. youtube.com [youtube.com]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

Spectroscopic Characterization of 3-Bromo-2-iodo-4-methyl-5-nitropyridine: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Bromo-2-iodo-4-methyl-5-nitropyridine, a highly substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of comprehensive published experimental spectra for this specific molecule, this document serves as an expert-led predictive guide. We will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast the spectral characteristics of this compound. This approach not inly provides a robust framework for the identification and characterization of 3-Bromo-2-iodo-4-methyl-5-nitropyridine but also serves as a methodological template for the analysis of similarly complex heterocyclic systems.

Molecular Structure and Expected Spectroscopic Behavior

The unique arrangement of substituents on the pyridine ring in 3-Bromo-2-iodo-4-methyl-5-nitropyridine dictates its electronic and, consequently, its spectroscopic properties. The presence of two bulky halogens (bromine and iodine), a methyl group, and a strongly electron-withdrawing nitro group creates a sterically hindered and electronically complex system. Understanding the interplay of these groups is paramount to interpreting the spectroscopic data.

The molecular formula is C₆H₄BrIN₂O₂ with a monoisotopic mass of 341.85009 u and a molecular weight of 342.92 g/mol .[1]

Caption: Molecular structure of 3-Bromo-2-iodo-4-methyl-5-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The highly substituted nature of the pyridine ring will result in a simple, yet informative, set of spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing only two signals: one for the single aromatic proton and one for the methyl group protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine C6-H | 8.5 - 9.0 | Singlet (s) | 1H | The C6-H proton is deshielded by the adjacent nitrogen atom and the electron-withdrawing nitro group at C5. The absence of adjacent protons will result in a singlet. |

| Methyl C4-CH₃ | 2.5 - 3.0 | Singlet (s) | 3H | The methyl group protons will appear as a singlet. The chemical shift will be in the typical range for a methyl group attached to an aromatic ring. |

The deshielding of the C6-H proton is a cumulative effect of the electronegative nitrogen atom and the potent electron-withdrawing nitro group. In substituted pyridines, protons alpha to the nitrogen are typically found at lower field.[2] The nitro group's influence will further shift this proton downfield.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, with six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| C2 | ~110 - 120 | The C2 carbon is bonded to a highly polarizable iodine atom, which can induce a shielding effect (the "heavy atom effect"). |

| C3 | ~120 - 130 | The C3 carbon is attached to a bromine atom, which is less shielding than iodine. |

| C4 | ~145 - 155 | The C4 carbon, bearing the methyl group, will be deshielded due to its position in the substituted aromatic ring. |

| C5 | ~140 - 150 | The C5 carbon, bonded to the nitro group, will be significantly deshielded due to the strong electron-withdrawing nature of this group. |

| C6 | ~150 - 160 | The C6 carbon, adjacent to the nitrogen, is expected to be the most deshielded of the aromatic carbons. |

| C4-CH₃ | ~20 - 25 | This chemical shift is typical for a methyl group attached to an aromatic ring. |

The prediction of ¹³C chemical shifts in highly substituted pyridines can be complex. Incremental calculation methods, often based on substituent chemical shifts (SCS) derived from benzene and pyridine derivatives, are employed for such estimations.[3][4][5] The presence of multiple, and in some cases sterically interacting, substituents necessitates a nuanced interpretation of these predictive models.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for 3-Bromo-2-iodo-4-methyl-5-nitropyridine would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

-

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy will be instrumental in identifying the key functional groups present in 3-Bromo-2-iodo-4-methyl-5-nitropyridine.

Predicted IR Absorption Bands

The IR spectrum will be characterized by strong absorptions from the nitro group and various vibrations associated with the substituted pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H stretch | This absorption is characteristic of C-H bonds on an aromatic ring.[6] |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C and C=N stretching | These bands are characteristic of the pyridine ring vibrations. |

| ~1550 - 1475 | Strong | Asymmetric NO₂ stretch | Aromatic nitro compounds show a strong, characteristic absorption in this region.[7][8] |

| ~1360 - 1290 | Strong | Symmetric NO₂ stretch | This second strong band is also characteristic of aromatic nitro compounds.[7][8] |

| ~1200 - 1000 | Medium | C-N stretching | Vibrations associated with the carbon-nitrogen bonds in the ring. |

| Below 1000 | Medium to Strong | C-H out-of-plane bending, C-Br and C-I stretching | The fingerprint region will contain complex vibrations, including those for the carbon-halogen bonds. |

The two strong absorption bands for the nitro group are the most diagnostic feature in the IR spectrum of this compound.[9]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

Predicted Mass Spectrum

| m/z Value | Interpretation | Rationale |

| ~342/344 | Molecular Ion (M⁺) | The molecular ion peak will appear as a doublet due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio. The peak at m/z 341.85 will correspond to the monoisotopic mass.[1] |

| M - 46 | Loss of NO₂ | Fragmentation of the nitro group is a common pathway for nitroaromatic compounds. |

| M - 79/81 | Loss of Br | Cleavage of the C-Br bond. |

| M - 127 | Loss of I | Cleavage of the C-I bond. |

| M - Br - NO₂ | Sequential loss | Subsequent fragmentation events can lead to further smaller fragments. |

| M - I - NO₂ | Sequential loss |

The fragmentation of organic molecules in a mass spectrometer follows predictable pathways, often involving the cleavage of the weakest bonds and the formation of the most stable ions or neutral species.[10][11]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Impact (EI) is a common ionization technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of 3-Bromo-2-iodo-4-methyl-5-nitropyridine. By integrating fundamental spectroscopic principles with data from analogous compounds, we have forecasted the key features of the ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide is intended to be a valuable resource for researchers, enabling them to confidently identify and characterize this complex heterocyclic molecule, and to apply these analytical strategies to other novel compounds in their research endeavors.

References

- Infrared of nitro compounds - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/02%3A_Structure_and_Properties_of_Organic_Molecules/2.11%3A_Infrared_Spectroscopy/Infrared_of_nitro_compounds]

- Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 36(5), 974-983. [URL: https://pubs.acs.org/doi/abs/10.1021/ci960049q]

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ci960049q]

- NMR chemical shift prediction of pyridines - Stenutz. [URL: https://stenutz.eu/confana/nmr_pyridine.php]

- IR: nitro groups - UCLA Chemistry. [URL: https://www.chem.ucla.edu/~harding/IGOC/N/nitrogroups.html]

- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Vibrational_Spectroscopy/Infrared_Spectroscopy/Infrared_Spectroscopy_Absorption_Table]

- Table of Characteristic IR Absorptions. [URL: https://www.uml.edu/docs/Table-of-Characteristic-IR-Absorptions_tcm18-195909.pdf]

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/13C-NMR-Chemical-Shift-Calculations-for-Some-A-Thomas-Br%C3%BChl/293297a7d4d775e7a935560b73e5f5f6d7d8a6b1]

- Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides - CORE. [URL: https://core.ac.uk/display/85257143]

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [URL: https://apps.dtic.

- Substituent Effects on the [N–I–N]+ Halogen Bond - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b03362]

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-explosive-proposition]

- Nitrogen NMR Shieldings of Some Nitro Derivatives of 2Amino4-methylpyridine Systems | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/257353995_Nitrogen_NMR_Shieldings_of_Some_Nitro_Derivatives_of_2-Amino-4-methylpyridine_Systems]

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [URL: https://academica.edu.pl/reading/read/10.1.1.1077.5303.pdf]

- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. [URL: https://modgraph.co.uk/downloads/Anisotropic_and_steric_effects_in_halogen_substituent_chemical_shifts.pdf]

- Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842851/]

- 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectra-of-a-pyridine-macrocycle-1-b-halogen-bonded-complex-1-I-2-c_fig2_334582845]

- Typical IR Absorption Frequencies For Common Functional Groups. [URL: https://www.niu.edu/chembio/facilities/media/infrared-spectroscopy-absorption-table.pdf]

- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c01995]

- IR handout.pdf. [URL: https://www.cpp.edu/~sllao/fall2011/316L_exp/ir_handout.pdf]

- IR Spectroscopy Tutorial: Aromatics - UCLA Chemistry. [URL: https://www.chem.ucla.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [URL: https://scienceready.com.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)

- IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. [URL: https://open.maricopa.edu/chem235/chapter/ir-spectrum-and-characteristic-absorption-bands/]

- 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/3430-22-6_1HNMR.htm]

- 3-BROMO-4-NITROPYRIDINE N-OXIDE(1678-49-5) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1678-49-5_1HNMR.htm]

- 3-Bromo-4-nitropyridine(89364-04-5) 1H NMR - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_89364-04-5_1HNMR.htm]

- 1150618-06-6, 3-bromo-2-iodo-4-methyl-5-nitropyridine Formula - ECHEMI. [URL: https://www.echemi.com/products/1150618-06-6.html]

- Tandem mass spectrometric study of annelation isomers of the novel thieno[3,2-:4,5]pyrido[2,3-d]pyridazine ring system - ResearchGate. [URL: https://www.researchgate.net/publication/280540889_Tandem_mass_spectrometric_study_of_annelation_isomers_of_the_novel_thieno32-45pyrido23-dpyridazine_ring_system]

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. [URL: https://raco.cat/index.php/afinidad/article/view/252972]

- (PDF) 3-Amino-5-bromo-2-iodopyridine - ResearchGate. [URL: https://www.researchgate.net/publication/230193248_3-Amino-5-bromo-2-iodopyridine]

- 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/19755-53-4_1HNMR.htm]

- database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [URL: https://www.docbrown.info/page07/C13NMR/C13NMR_index.htm]

- on the 13C NMR spectrum of 1-bromo-2-methylpropane - Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/C13NMR/C13NMR_C4H9Br_isomers.htm]

- and explaining 13C NMR spectrum of 1-iodo-2-methylpropane - Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/C13NMR/C13NMR_C4H9I_isomers.htm]

- 13C NMR spectrum: 2-bromo-2-methylpropane - Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/C13NMR/C13NMR_C4H9Br_isomers.htm]

Sources

- 1. echemi.com [echemi.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR chemical shift prediction of pyridines [stenutz.eu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scienceready.com.au [scienceready.com.au]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Abstract

This guide provides a comprehensive technical analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 3-Bromo-2-iodo-4-methyl-5-nitropyridine. Intended for researchers, scientists, and professionals in drug development, this document details the theoretical prediction of the ¹H NMR spectrum, outlines a rigorous experimental protocol for data acquisition, and offers an in-depth interpretation of the spectral features. The principles of chemical shift and the influence of various substituents on the pyridine ring are explained to provide a causal understanding of the observed spectrum. This guide serves as a self-validating framework for the structural elucidation of this and similar highly substituted heterocyclic compounds.

Introduction

The Molecule: 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Substituted pyridines are a cornerstone of medicinal chemistry and materials science.[1] The specific molecule of interest, 3-Bromo-2-iodo-4-methyl-5-nitropyridine, presents a complex substitution pattern on the pyridine core. The structure features a confluence of electronic effects: the electron-donating methyl group and the strongly electron-withdrawing nitro group, in addition to the inductive and anisotropic effects of the two different halogen substituents (bromine and iodine). Accurate structural confirmation of such molecules is paramount, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose.[1]

The Technique: Principles of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental analytical technique that exploits the magnetic properties of the proton nucleus.[1] When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required is highly sensitive to the local electronic environment of the proton. This sensitivity allows ¹H NMR to provide detailed information about molecular structure, connectivity, and stereochemistry.[1] Key parameters derived from a ¹H NMR spectrum include:

-

Chemical Shift (δ): Indicates the electronic environment of a proton.

-

Integration: Proportional to the number of protons giving rise to a signal.

-

Multiplicity (Splitting Pattern): Reveals the number of adjacent, non-equivalent protons.

Theoretical Prediction and Spectral Analysis

The ¹H NMR spectrum of 3-Bromo-2-iodo-4-methyl-5-nitropyridine is predicted to be relatively simple in terms of the number of signals, but the chemical shifts of these signals are influenced by a complex interplay of substituent effects.

The Pyridine Ring System

The baseline chemical shifts for protons on an unsubstituted pyridine ring are found in the aromatic region, typically downfield from benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which deshields the ring protons. The α-protons (C2, C6) are the most deshielded (δ 8.5-8.8 ppm), the γ-proton (C4) is intermediate (δ 7.5-7.8 ppm), and the β-protons (C3, C5) are the most shielded (δ 7.1-7.5 ppm).[1]

Substituent Effects on the ¹H NMR Spectrum

In our target molecule, every position on the pyridine ring is substituted except for C6. Therefore, the spectrum will display signals for the C6 proton and the protons of the C4-methyl group. The chemical shifts are dictated by the additive effects of the substituents.

-

Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group through both resonance and induction.[2][3] This effect causes significant deshielding (a downfield shift) of nearby protons, particularly those at the ortho and para positions.[2][3] In this molecule, the nitro group at C5 is ortho to the proton at C6.

-

Halogens (-Br, -I): Bromine and iodine are electronegative and exert an electron-withdrawing inductive effect, which generally causes deshielding. However, they also possess lone pairs that can participate in resonance, and they introduce complex anisotropic and steric effects that can influence nearby protons.[4][5]

-

Methyl Group (-CH₃): The methyl group is weakly electron-donating, which typically causes a slight shielding effect (an upfield shift) on ring protons.[6]

Predicted Spectrum of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Based on the analysis of substituent effects, we can predict the key features of the ¹H NMR spectrum. The molecule has two sets of non-equivalent protons and will therefore show two distinct signals.

-

Signal 1: The Ring Proton (H-6):

-

Chemical Shift (δ): This proton is located at the C6 position, which is ortho to the powerful electron-withdrawing nitro group at C5. This ortho relationship is expected to cause a very strong deshielding effect, pushing the chemical shift significantly downfield. For comparison, the ortho protons in nitrobenzene appear around δ 8.25 ppm.[2] The combined deshielding influence from the nitro group and the other electronegative substituents on the ring will likely place this proton in the δ 9.0 - 9.5 ppm range.

-

Multiplicity: The H-6 proton has no adjacent protons on the ring (the C5 position is substituted). Therefore, it will appear as a singlet (s) .

-

Integration: This signal will integrate to 1H .

-

-

Signal 2: The Methyl Protons (-CH₃):

-

Chemical Shift (δ): The methyl group is attached to the C4 position of the aromatic ring. The typical chemical shift for a methyl group on a pyridine ring is around δ 2.5 ppm.[7] The presence of multiple electron-withdrawing groups on the ring will likely deshield these protons slightly, shifting them further downfield. A predicted range of δ 2.6 - 2.8 ppm is reasonable.

-

Multiplicity: The protons of the methyl group are not coupled to any other protons. They will appear as a sharp singlet (s) .

-

Integration: This signal will integrate to 3H .

-

Tabular Summary of Predicted Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-6 (Aromatic) | 9.0 - 9.5 | Singlet (s) | 1H |

| -CH₃ (Methyl) | 2.6 - 2.8 | Singlet (s) | 3H |

Experimental Protocol

Acquiring a high-quality, interpretable NMR spectrum requires meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

A well-prepared sample is critical for obtaining accurate and reliable results.[8]

-

Analyte Quantity: Weigh approximately 5-25 mg of the synthesized 3-Bromo-2-iodo-4-methyl-5-nitropyridine.

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound.[8][9] Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[10] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]

-

Internal Standard: The residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) can often be used as a secondary reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), though it is often pre-added to commercial deuterated solvents.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[10]

-

Labeling: Clearly label the NMR tube with the sample identity.

NMR Spectrometer Setup and Acquisition

The following are general parameters for a modern Fourier Transform NMR spectrometer (e.g., 400-500 MHz).

-

Spectrometer: 400 MHz (or higher) FT-NMR Spectrometer

-

Nucleus: ¹H

-

Pulse Program: Standard single-pulse acquisition (e.g., 'zg30')

-

Solvent Lock: Lock onto the deuterium signal of the solvent (e.g., CDCl₃).[9]

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.[9]

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans: 8-16 (adjust as needed for signal-to-noise)

-

Receiver Gain: Optimize automatically.

-

Data Processing Workflow

The raw data, a Free Induction Decay (FID), must be mathematically processed to generate the final spectrum.

Caption: Standard ¹H NMR data processing workflow.

Interpretation and Validation

Analyzing the Acquired Spectrum

The processed spectrum should be compared against the theoretical predictions.

-

Signal Count: Confirm the presence of two singlet signals.

-

Chemical Shift: Verify that one singlet appears in the far downfield aromatic region (expected > 9.0 ppm) and the other appears in the upfield alkyl region (expected ~2.7 ppm).

-

Integration: Check the relative integrals of the two peaks. The ratio of the downfield singlet to the upfield singlet should be 1:3.

This pattern of two singlets with a 1:3 integration ratio in these specific chemical shift regions provides powerful evidence for the proposed structure of 3-Bromo-2-iodo-4-methyl-5-nitropyridine.

Self-Validating System for Structural Confirmation

While ¹H NMR is highly informative, absolute structural confirmation relies on a combination of analytical techniques. This approach creates a self-validating system where data from orthogonal methods must converge on a single, unambiguous structure.

Caption: Logic flow for unambiguous structural confirmation.

-

¹³C NMR: Would confirm the presence of five distinct aromatic carbon signals and one aliphatic carbon signal.

-

Mass Spectrometry (MS): Would confirm the molecular weight and the characteristic isotopic pattern of a molecule containing one bromine and one iodine atom.

-

2D NMR (HSQC/HMBC): An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show a correlation between the methyl protons (~δ 2.7) and the C3, C4, and C5 carbons of the pyridine ring, definitively establishing its position.[1]

Conclusion

The ¹H NMR spectrum of 3-Bromo-2-iodo-4-methyl-5-nitropyridine is characterized by two singlet signals corresponding to the lone aromatic proton at C6 and the three protons of the methyl group at C4. The profound deshielding of the H-6 proton to a chemical shift above δ 9.0 ppm serves as a key spectroscopic signature, driven primarily by the potent electron-withdrawing effect of the ortho nitro group. This guide provides the theoretical basis for predicting this spectrum and a practical framework for its acquisition and interpretation, emphasizing the importance of a multi-technique approach for rigorous structural validation in modern chemical research.

References

-

PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available from: [Link]

-

University of Ottawa. NMR Sample Preparation. Available from: [Link]

-

National Institutes of Health (NIH). (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available from: [Link]

-

ResearchGate. ¹H chemical shifts of the Methyl groups in 1, 2, 5, and 6 in pyridine-d5 (ppm downfield from TMS). Available from: [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

-

Western University. NMR Sample Preparation. Available from: [Link]

-

University of Reading. NMR Sample Preparation. Available from: [Link]

-

ElectronicsAndBooks. Comparisons of 1H and 13C NMR Chemical Shifts for Low Spin d6 Complexes of Pyridine and Substituted Pyridines as Probes of - ElectronicsAndBooks. Available from: [Link]

-

National Institutes of Health (NIH). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available from: [Link]

-

Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

-

Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

-

PubChem. 3-Bromo-2-hydroxy-5-nitropyridine. Available from: [Link]

-

CORE. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Available from: [Link]

-

ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. Available from: [Link]

-

Springer. (2012). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

-